molecular formula C8H9N3 B1289478 (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine CAS No. 933691-80-6

(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine

Cat. No. B1289478
CAS RN: 933691-80-6
M. Wt: 147.18 g/mol
InChI Key: SSAMGZYCCCUIEN-UHFFFAOYSA-N
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Description

“(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine” is a chemical compound with the molecular formula C7H6N2 . It is also known by other names such as 1,7-Diazaindene, 7-Aza-1-pyrindine, 7-Azaindole, 7H-Pyrrolo [2,3-b]pyridine, Pyrrolo (2,3-b)pyridine, and 1,7-Dideazapurine .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in scientific literature . These derivatives have shown potent activities against FGFR1, 2, and 3 . The compound 4h, for example, exhibited potent FGFR inhibitory activity and significantly inhibited the migration and invasion of 4T1 cells .


Molecular Structure Analysis

The molecular structure of “(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine” consists of a pyrrolopyridine core . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are primarily related to their biological activity. For instance, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .


Physical And Chemical Properties Analysis

The molecular weight of “(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine” is 118.1359 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on specialized chemical databases .

Scientific Research Applications

Cancer Therapeutics: FGFR Inhibition

(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFR plays a crucial role in cell proliferation, migration, and angiogenesis. Abnormal activation of FGFR signaling pathways is associated with the development and progression of various cancers, including breast, lung, prostate, bladder, and liver cancer . By inhibiting FGFR, these compounds can potentially be used to treat cancers that exhibit abnormal FGFR activity.

Pharmaceutical Development: Drug Synthesis

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. For instance, it has been used in the synthesis of potent VEGFR-2 inhibitors and identified as an intermediate in the production of Venetoclax , a BCL-2 inhibitor with antitumor activity .

Chemical Synthesis: Intermediate Compound

In chemical synthesis, (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is utilized as an intermediate for constructing more complex molecules. Its reactivity with substituted aldehydes at elevated temperatures allows for the creation of a diverse array of compounds .

Material Science: Organic Synthesis

While specific applications in material science are not directly mentioned, the compound’s role in organic synthesis suggests potential utility in creating materials with novel properties. Its molecular structure could be pivotal in developing new organic materials .

Biotechnology: Research and Development

The compound’s derivatives are significant in biotechnological research, particularly in the design and development of new biologically active molecules. Its role in the synthesis of FGFR inhibitors highlights its importance in the development of therapeutic agents .

Medical Research: Protein Interaction

Studies have found that derivatives of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine may interact with proteins like PI3K , which is a key regulator in the growth and survival of breast cancer cells. This interaction could play a role in resistance to therapy, making it a valuable target for medical research .

Future Directions

The future directions for the research and development of 1H-pyrrolo[2,3-b]pyridine derivatives are promising. They are being developed as a class of compounds targeting FGFR with development prospects . The compound 4h, with low molecular weight, would be an appealing lead compound beneficial to the subsequent optimization .

properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-4-6-5-11-8-7(6)2-1-3-10-8/h1-3,5H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAMGZYCCCUIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2CN)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591755
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine

CAS RN

933691-80-6
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 3-(azidomethyl)-1H-pyrrolo[2,3-b]pyridine (A-4) (1.50 g, 8.63 mmol) in EtOAc (150 mL) was added 10% Pd/C (1.10 g). The resulting reaction mixture was stirred under one atmosphere of H2 at room temperature for 3 h. The mixture was filtered, and the filtrate was concentrated to afford the title compound (1.15 g).
Name
3-(azidomethyl)-1H-pyrrolo[2,3-b]pyridine
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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